molecular formula C14H16F3N5 B6470295 2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine CAS No. 2640895-96-9

2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine

Cat. No.: B6470295
CAS No.: 2640895-96-9
M. Wt: 311.31 g/mol
InChI Key: YMBRRVQHWWQJTD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a substituted azetidine ring at position 2. Such structural attributes are common in bioactive molecules, particularly kinase inhibitors or GPCR modulators, where trifluoromethyl groups enhance metabolic stability and imidazole rings participate in binding interactions .

Properties

IUPAC Name

2-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5/c1-9-19-12(14(15,16)17)5-13(20-9)22-7-11(8-22)6-21-4-3-18-10(21)2/h3-5,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBRRVQHWWQJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CC(C2)CN3C=CN=C3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-4-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine has garnered attention in recent years due to its potential biological activities. This article aims to synthesize available research findings, focusing on its biological activities, including anticancer, antifungal, and insecticidal properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of trifluoromethyl pyrimidine exhibit significant anticancer activity. For instance, a study evaluated several trifluoromethyl pyrimidine derivatives against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain compounds showed cytotoxicity comparable to doxorubicin, a standard chemotherapeutic agent, albeit at higher concentrations (5 µg/ml) .

Table 1: Anticancer Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µg/ml)Comparison Drug
Compound APC34.5Doxorubicin
Compound BK5625.0Doxorubicin
Compound CHeLa6.0Doxorubicin
Compound DA5495.5Doxorubicin

Antifungal Activity

In addition to anticancer properties, trifluoromethyl pyrimidine derivatives have been assessed for antifungal activity. A study highlighted that certain compounds exhibited effective antifungal properties against pathogens such as Botrytis cinerea and Fusarium spp., with some showing lower effective concentrations than existing antifungal treatments .

Table 2: Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundFungal Strain TestedEC50 (µg/ml)Comparison Drug
Compound EBotrytis cinerea12.64Pyrimethanil
Compound FFusarium graminearum15.00Hymexazol

Insecticidal Activity

The insecticidal properties of the compound were also evaluated. Research indicated that some derivatives demonstrated significant mortality rates against common agricultural pests such as Spodoptera frugiperda and Mythimna separata at concentrations of 500 µg/ml, suggesting potential applications in agricultural pest control .

Table 3: Insecticidal Activity of Trifluoromethyl Pyrimidine Derivatives

CompoundInsect Species TestedMortality Rate (%) at 500 µg/ml
Compound GSpodoptera frugiperda85
Compound HMythimna separata78

Case Studies

  • Anticancer Study : A research group synthesized a series of trifluoromethyl pyrimidines and tested their efficacy against various cancer cell lines. The study concluded that specific structural modifications significantly enhanced their cytotoxic effects .
  • Antifungal Research : Another investigation focused on the antifungal potential of these compounds against agricultural pathogens, revealing that certain derivatives could outperform traditional fungicides in terms of efficacy and lower toxicity .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between these compounds and target proteins involved in cancer progression and fungal metabolism. For example, compound interactions with succinate dehydrogenase (SDH) have been highlighted, indicating potential mechanisms underlying their biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The compound’s closest analogs (based on structural similarity scores from ) include:

Compound Name/CAS No. Structural Features Similarity Score
2-(Trifluoromethyl)-1H-benzo[d]imidazole (312-73-2) Benzimidazole core with trifluoromethyl group; lacks pyrimidine and azetidine rings 0.64
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole (3671-65-6) Methoxy and trifluoromethyl groups on benzimidazole; no pyrimidine 0.60
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one (175354-56-0) Pyrimidinone core with trifluoromethyl and methoxy groups; lacks azetidine/imidazole 0.65

Key Observations :

  • The azetidine-imidazole substituent is unique among these analogs, likely enhancing steric bulk and influencing pharmacokinetic properties .

Functional Group Variations and Implications

(a) Pyrimidine Derivatives with Trifluoromethyl Groups
  • 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 861409-87-2): Replaces the azetidine-imidazole group with a piperazine-cyclopropyl system.
  • 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1016839-05-6) :
    Shares the imidazole-pyrimidine backbone but lacks the trifluoromethyl group and azetidine. The absence of trifluoromethyl may reduce metabolic stability .
(b) Imidazole/Azetidine Hybrids
  • 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine (CAS 1005632-07-4) : Features a bipyrazole substituent instead of azetidine-imidazole. The bipyrazole’s planar structure may reduce steric hindrance, improving binding to flat enzyme pockets .

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